2-Isopropylpyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOADRGAJWNJVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397399 | |

| Record name | 2-Isopropylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51503-10-7 | |

| Record name | 2-(1-Methylethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51503-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2-Isopropylpyrrolidine Hydrochloride: A Technical Guide for Advanced Synthesis

This document serves as an in-depth technical guide on (R)-2-isopropylpyrrolidine hydrochloride, a pivotal chiral building block for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this guide provides a comprehensive overview of the compound's chemical properties, synthesis, and applications, with a focus on the causal reasoning behind experimental choices and methodologies to ensure scientific integrity.

Core Chemical Identity and Physicochemical Properties

(R)-2-isopropylpyrrolidine hydrochloride is a chiral secondary amine salt, valued for its stereospecificity which is crucial in asymmetric synthesis. The hydrochloride form enhances the compound's stability and simplifies handling compared to its free base counterpart.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-(propan-2-yl)pyrrolidine hydrochloride | [1] |

| Synonyms | (R)-2-Isopropylpyrrolidine HCl, (2R)-2-(1-methylethyl)pyrrolidine hydrochloride | [1] |

| CAS Number | 860640-18-2 | [1] |

| Molecular Formula | C₇H₁₆ClN | [1][2] |

| Molecular Weight | 149.66 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point | 183-188 °C | |

| Boiling Point | Not Available | [4] |

| Solubility | Soluble in water | [1][5] |

Expertise & Experience: The isopropyl group at the C2 position introduces significant steric bulk, a feature that is masterfully exploited in asymmetric catalysis to control the facial selectivity of reactions.[1] The hydrochloride salt form not only improves its stability but also its solubility in polar solvents, a key consideration for its use in various reaction media.[1][5]

Synthesis and Enantiomeric Purity

The synthesis of (R)-2-isopropylpyrrolidine hydrochloride with high enantiomeric purity is paramount to its utility. Common strategies include the asymmetric hydrogenation of a pyrroline precursor or the resolution of a racemic mixture.[1]

A prevalent synthetic approach involves the following key stages:

Figure 1: General synthetic workflow for (R)-2-isopropylpyrrolidine hydrochloride.

Causality Behind Experimental Choices: The choice of a chiral catalyst, such as a BINAP-ruthenium complex, during the asymmetric hydrogenation step is critical for establishing the desired (R)-stereochemistry with high enantiomeric excess.[1] Following the reduction, conversion to the hydrochloride salt is a strategic decision that facilitates purification via crystallization and significantly enhances the compound's shelf-life.

Trustworthiness through Validation: To ensure the scientific integrity of the synthesis, the enantiomeric purity of the final product must be rigorously validated. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralpak® columns) or by polarimetry.[1]

Application in Asymmetric Organocatalysis

(R)-2-isopropylpyrrolidine hydrochloride is a precursor to the highly effective Jørgensen-Hayashi catalyst, (R)-2-isopropylpyrrolidine. This secondary amine is a cornerstone of enamine catalysis, a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.

The catalytic cycle is initiated by the reaction of the pyrrolidine catalyst with a carbonyl compound to form a nucleophilic chiral enamine. This intermediate then reacts with an electrophile in a stereocontrolled manner, dictated by the steric hindrance of the isopropyl group. Hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.

Sources

In-Depth Technical Guide: Synthesis of (S)-2-Isopropylpyrrolidine from L-Proline

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-isopropylpyrrolidine is a cornerstone of asymmetric organocatalysis, valued for its ability to induce high stereoselectivity in a variety of chemical transformations. This guide provides a comprehensive technical overview of a robust and widely adopted synthetic route starting from the chiral pool amino acid, L-proline. By leveraging the inherent stereochemistry of L-proline, this method offers an efficient pathway to this valuable chiral amine. This document will delve into the mechanistic underpinnings of each synthetic step, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of (S)-2-Isopropylpyrrolidine

Chiral pyrrolidine derivatives are a privileged class of compounds in modern organic synthesis. Their rigid, five-membered ring structure and the stereogenic center at the 2-position make them highly effective as chiral auxiliaries, ligands for metal catalysts, and, most notably, as organocatalysts.[1][2][3] (S)-2-isopropylpyrrolidine, in particular, has emerged as a powerful catalyst for a range of asymmetric reactions, including aldol condensations, Michael additions, and Mannich reactions.[1][4] The steric bulk of the isopropyl group plays a crucial role in creating a well-defined chiral environment, leading to high levels of enantioselectivity in the products. The ready availability of its precursor, L-proline, a naturally occurring and inexpensive amino acid, further enhances its appeal from a practical and economic standpoint.[5][6]

Synthetic Strategy: A Retrosynthetic Blueprint

The synthetic approach to (S)-2-isopropylpyrrolidine from L-proline is a logical and efficient strategy that preserves the existing stereocenter. A retrosynthetic analysis reveals a clear path forward:

Figure 1: Retrosynthetic pathway from (S)-2-isopropylpyrrolidine to L-Proline.

The core of this strategy involves the transformation of the carboxylic acid group of L-proline into an isopropyl group. This is achieved through a three-stage process:

-

Protection of the Carboxylic Acid: The carboxylic acid is converted to an ester to prevent its acidic proton from interfering with the highly basic Grignard reagent and to activate the carbonyl for nucleophilic attack.

-

Grignard Reaction: The key carbon-carbon bond-forming step where two equivalents of an isopropyl Grignard reagent are added to the ester.

-

Reductive Cyclization: The resulting intermediate is then cyclized under reductive conditions to furnish the final product.

Mechanistic Deep Dive and Experimental Protocol

Step 1: Esterification of L-Proline

The initial step involves the protection of the carboxylic acid functionality of L-proline as an ester. A common and effective method is the Fischer esterification, where L-proline is heated in the presence of an alcohol (typically methanol or ethanol) and a catalytic amount of a strong acid, such as thionyl chloride (SOCl₂) or sulfuric acid.

Mechanism: The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. A subsequent series of proton transfers and the elimination of a water molecule yield the corresponding amino ester, which is typically isolated as its hydrochloride salt.

Step 2: Grignard Reaction with Isopropylmagnesium Bromide

This is the critical step where the isopropyl group is introduced. The L-proline ester hydrochloride is reacted with at least two equivalents of isopropylmagnesium bromide (i-PrMgBr).[7][8][9]

Mechanism:

-

The first equivalent of the Grignard reagent deprotonates the secondary amine of the proline ester.

-

A second equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.

-

This intermediate collapses, eliminating the alkoxy group to form a ketone.

-

A third equivalent of the Grignard reagent rapidly adds to the more reactive ketone intermediate, generating a magnesium alkoxide.[7][8]

It is crucial to use an excess of the Grignard reagent to ensure the reaction goes to completion. The reaction is performed under strictly anhydrous conditions in an aprotic solvent like diethyl ether or THF at low temperatures to control the exothermicity.[10]

Figure 2: Overall experimental workflow for the synthesis.

Step 3: Reductive Cyclization

The final step involves the workup of the Grignard reaction and the subsequent reductive cyclization to form the pyrrolidine ring. The reaction mixture is carefully quenched with an aqueous solution (e.g., saturated ammonium chloride). This protonates the magnesium alkoxide to form a diol intermediate. This diol can then be cyclized under reductive conditions. A common method is to use a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation.[11] The acidic workup facilitates the formation of an iminium ion intermediate, which is then reduced to the final pyrrolidine product.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles | Equivalents |

| L-Proline | 115.13 | - | 10.0 g | 0.0868 | 1.0 |

| Methanol | 32.04 | 0.792 | 100 mL | - | - |

| Thionyl Chloride | 118.97 | 1.64 | 7.6 mL | 0.104 | 1.2 |

| Isopropylmagnesium Bromide (2.0 M in Et₂O) | 147.30 | - | 130 mL | 0.260 | 3.0 |

| Sodium Borohydride | 37.83 | - | 3.3 g | 0.087 | 1.0 |

| Diethyl Ether (anhydrous) | 74.12 | 0.713 | 300 mL | - | - |

Procedure:

-

Esterification: Suspend L-proline (10.0 g) in methanol (100 mL) in a round-bottom flask and cool to 0 °C. Slowly add thionyl chloride (7.6 mL) dropwise. After the addition, warm the mixture to reflux and heat for 4 hours. Remove the solvent under reduced pressure to obtain L-proline methyl ester hydrochloride as a white solid.

-

Grignard Reaction: To a flame-dried, three-necked flask under an inert atmosphere, add the L-proline methyl ester hydrochloride and anhydrous diethyl ether (150 mL). Cool the suspension to 0 °C. Add the isopropylmagnesium bromide solution (130 mL) dropwise via an addition funnel over 1 hour, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Workup and Reductive Cyclization: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water (50 mL), followed by 1 M HCl until the aqueous layer is acidic. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and discard. To the aqueous layer, add sodium borohydride (3.3 g) portion-wise while cooling in an ice bath. Stir the mixture for 2 hours at room temperature.

-

Isolation and Purification: Basify the reaction mixture with concentrated NaOH solution until pH > 12. Extract the product with diethyl ether (3 x 75 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure (S)-2-isopropylpyrrolidine.

Trustworthiness and Validation

The described protocol is a well-established and reliable method for the synthesis of (S)-2-isopropylpyrrolidine. Its trustworthiness is based on:

-

Stereochemical Fidelity: The reaction conditions are chosen to minimize the risk of racemization at the chiral center.

-

High-Yielding Steps: Each of the individual reactions is known to proceed in high yield.

-

Robustness: The procedure is tolerant of minor variations in reaction conditions, although strict adherence to anhydrous conditions during the Grignard step is paramount.

Conclusion

The synthesis of (S)-2-isopropylpyrrolidine from L-proline is a testament to the power of utilizing the chiral pool for the efficient construction of valuable chiral molecules. This in-depth guide has provided the theoretical framework and practical details necessary for the successful execution of this synthesis. For researchers in academia and industry, a solid understanding of this synthetic route provides access to a key organocatalyst, enabling the development of novel asymmetric methodologies and the efficient synthesis of complex chiral targets.

References

-

Organic Syntheses Procedure. L-Proline. [Link]

-

MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

-

Chemistry Steps. Esters with Grignard Reagent. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

YouTube. Grignard Reagent with Esters - a Practice Example. [Link]

-

MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

-

PubMed. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. [Link]

-

MDPI. Organocatalytic Properties of 3,4-Dihydroxyprolines. [Link]

-

NIH. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

PubChem. L-Proline. [Link]

-

Wikipedia. Proline. [Link]

Sources

- 1. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Proline - Wikipedia [en.wikipedia.org]

- 7. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Isopropylpyrrolidine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-isopropylpyrrolidine, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core properties, synthetic methodologies, and diverse applications, with a focus on providing practical, field-proven insights.

Part 1: Core Properties and Identification

Overview

This compound is a saturated heterocyclic amine that has garnered considerable attention as a versatile chiral building block in both academic and industrial research. Its rigid, five-membered ring structure, combined with the stereogenic center at the 2-position, makes it an invaluable tool in asymmetric synthesis and a privileged scaffold in medicinal chemistry. The pyrrolidine ring is a common motif in a vast array of natural products and pharmaceuticals, and the introduction of an isopropyl group at the C2 position imparts specific steric and electronic properties that can be exploited to achieve high levels of stereocontrol in chemical transformations and to modulate the biological activity of target molecules.[1][2] This guide will explore the synthesis, properties, and applications of both the racemic mixture and its individual enantiomers.

Chemical Identifiers and Structure

The proper identification of this compound is crucial for sourcing and regulatory purposes. It is important to distinguish between the racemic mixture and its enantiopure forms, as well as its common salt, the hydrochloride.

| Identifier | Racemic this compound | (R)-2-Isopropylpyrrolidine Hydrochloride |

| CAS Number | 51503-10-7[3] | 860640-18-2[4][5][6][7] |

| IUPAC Name | 2-(Propan-2-yl)pyrrolidine | (2R)-2-(Propan-2-yl)pyrrolidine hydrochloride |

| Molecular Formula | C7H15N[3] | C7H16ClN[5][6] |

| Molecular Weight | 113.20 g/mol [3] | 149.66 g/mol [4][5][6] |

| InChI Key | UOADRGAJWNJVGC-UHFFFAOYSA-N[3] | CDMWOCOXYGUROI-OGFXRTJISA-N[4][7] |

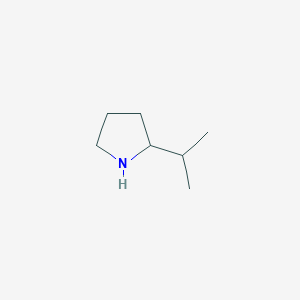

Chemical Structure of this compound:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and use in chemical reactions.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 145-147 °C (for the free base) |

| Density | ~0.84 g/mL (for the free base) |

| Solubility | Soluble in most organic solvents. The hydrochloride salt is more soluble in water.[4] |

Spectroscopic Profile

Spectroscopic data is fundamental for the characterization and quality control of this compound. The following tables provide typical spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.90 | m | 1H | CH at C2 |

| ~2.85 & ~2.75 | m | 2H | CH₂ at C5 |

| ~1.90 - 1.60 | m | 4H | CH₂ at C3 and C4 |

| ~1.50 | br s | 1H | NH |

| ~0.95 & ~0.85 | d | 6H | CH₃ of isopropyl |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~60.0 | C2 |

| ~47.0 | C5 |

| ~33.0 | CH of isopropyl |

| ~25.5 | C3 or C4 |

| ~25.0 | C3 or C4 |

| ~19.5 & ~18.5 | CH₃ of isopropyl |

IR (Infrared) Spectroscopy Data (Neat)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 (broad) | N-H stretch |

| ~2960, 2870 | C-H stretch (aliphatic) |

| ~1460 | C-H bend (CH₂, CH₃) |

MS (Mass Spectrometry) Data (EI)

| m/z | Interpretation |

| 113 | [M]⁺ (Molecular ion) |

| 98 | [M - CH₃]⁺ |

| 70 | [M - C₃H₇]⁺ |

Part 2: Synthesis and Chiral Resolution

Synthetic Strategies

The synthesis of this compound can be achieved through various routes. A common laboratory-scale approach involves the reductive amination of a suitable keto-precursor. For the production of enantiomerically pure forms, two main strategies are employed: asymmetric synthesis, where the chiral center is introduced stereoselectively, and chiral resolution, where the racemic mixture is separated into its constituent enantiomers. Asymmetric hydrogenation of a pyrroline precursor using a chiral catalyst is an efficient method for obtaining high enantiomeric purity.[4]

Detailed Synthetic Protocol: Racemic this compound

This protocol describes a typical reductive amination approach.

Reaction Scheme:

Caption: A synthetic route to this compound.

Materials and Equipment:

-

2-Acetylbutyrolactone

-

Anhydrous ammonia

-

Raney Nickel (catalyst)

-

Ethanol (solvent)

-

Hydrogen gas source

-

High-pressure autoclave reactor

-

Standard laboratory glassware for workup and distillation

Procedure:

-

Reactor Setup: In a high-pressure autoclave, dissolve 2-acetylbutyrolactone in ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere.

-

Ammonia Addition: Cool the reactor and introduce anhydrous ammonia.

-

Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure. Heat the reactor and stir the reaction mixture for several hours.

-

Reaction Monitoring: Monitor the reaction progress by checking the hydrogen uptake.

-

Workup: Once the reaction is complete, cool the reactor, and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Purification: Remove the ethanol by rotary evaporation. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Asymmetric Synthesis and Chiral Resolution

Obtaining enantiopure this compound is critical for its applications in stereoselective synthesis and as a component of chiral drugs.

Asymmetric Synthesis: Modern approaches focus on the asymmetric hydrogenation of N-protected 2-isopropyl-Δ¹-pyrroline using chiral transition metal catalysts, such as those based on Iridium or Ruthenium with chiral ligands (e.g., BINAP).[4] This method can provide high enantiomeric excess (ee).

Chiral Resolution Workflow:

Caption: Workflow for chiral resolution of this compound.

Part 3: Applications in Research and Development

Role as a Chiral Auxiliary and Ligand

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[8][9] Enantiopure this compound and its derivatives are effective chiral auxiliaries in a variety of asymmetric reactions, including alkylations, aldol reactions, and Diels-Alder reactions. The steric bulk of the isopropyl group effectively shields one face of the reactive intermediate, leading to high diastereoselectivity.

Incorporation in Bioactive Molecules and Pharmaceuticals

The pyrrolidine scaffold is a key structural motif in many biologically active compounds.[1][2] The incorporation of a 2-isopropyl group can enhance binding affinity to biological targets and improve pharmacokinetic properties. Its well-defined stereochemistry is crucial for investigating structure-activity relationships (SAR).[4] While specific blockbuster drugs containing the this compound moiety are not prominently cited, the broader class of substituted pyrrolidines is prevalent in FDA-approved drugs.[1] For instance, chiral pyrrolidine derivatives are central to the development of inhibitors for neuronal nitric oxide synthase (nNOS), which are potential therapeutics for neurodegenerative diseases.[10]

Experimental Protocol: Application in an Asymmetric Michael Addition

This protocol provides a general procedure for the use of an (S)-2-isopropylpyrrolidine-derived catalyst in an asymmetric Michael addition of an aldehyde to a nitroalkene.

Materials and Equipment:

-

(S)-2-Isopropylpyrrolidine

-

An appropriate aldehyde (e.g., propanal)

-

A nitroalkene (e.g., nitrostyrene)

-

An acidic co-catalyst (e.g., benzoic acid)

-

A suitable solvent (e.g., chloroform)

-

Standard laboratory glassware for reactions and purification (e.g., flash chromatography)

Procedure:

-

Catalyst Formation (in situ): In a reaction vial, dissolve (S)-2-isopropylpyrrolidine and the acidic co-catalyst in the solvent.

-

Reactant Addition: To this solution, add the aldehyde and stir for a few minutes.

-

Initiation of Reaction: Add the nitroalkene to the reaction mixture.

-

Reaction Progress: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a dilute acid solution. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched Michael adduct.

-

Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Part 4: Safety and Handling

Hazard Identification and Safety Precautions

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[3]

-

H315: Causes skin irritation.[3]

-

H335: May cause respiratory irritation.[3]

Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Toxicity Profile

Acute oral toxicity is noted as a health hazard.[12] Detailed toxicological studies are limited in publicly available literature, and it should be treated as a potentially toxic substance.

Part 5: Conclusion

This compound is a valuable and versatile chiral building block with significant applications in asymmetric synthesis and medicinal chemistry. Its well-defined stereochemistry and the steric influence of the isopropyl group make it an effective tool for controlling the stereochemical outcome of reactions. The availability of both enantiomers through asymmetric synthesis or chiral resolution further enhances its utility. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral scaffolds like this compound in modern drug discovery and development is set to increase.

Part 6: References

-

(R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2 - Benchchem.

-

860640-18-2 | CAS DataBase - ChemicalBook.

-

3772-26-7, N-Isopropyl-2-pyrrolidone Formula - ECHEMI.

-

(R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2 - ChemicalBook.

-

860640-18-2 | (R)-2-Isopropylpyrrolidine hydrochloride - AiFChem.

-

2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943 - PubChem.

-

SAFETY DATA SHEET - Fisher Scientific.

-

N-ISOPROPYL-2-PYRROLIDONE synthesis - ChemicalBook.

-

N-Isopropylpyrrolidine | C7H15N | CID 12416324 - PubChem.

-

860640-18-2|(R)-2-Isopropylpyrrolidine hydrochloride|BLD Pharm.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride | Benchchem.

-

The main application of 2-pyrrolidone - chinafloc.

-

Application of Bicyclic Pyrrolidine in Drug Development - BLDpharm.

-

860640-18-2 | (R)-2-Isopropylpyrrolidine hydrochloride - AiFChem.

-

Synthesis of New Optically Active 2-Pyrrolidinones - PMC - PubMed Central.

-

Pyrrolidine synthesis - Organic Chemistry Portal.

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH.

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - NIH.

-

Chiral auxiliary - Wikipedia.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

-

-

Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds | Request PDF - ResearchGate.

-

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online.

-

Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A - Organic Chemistry Portal.

-

Chiral Auxiliaries - Sigma-Aldrich.

-

Spectroscopic Analysis of 2-Pyrrolidinone: A Technical Guide - Benchchem.

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube.

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps.

-

A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing).

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

Advanced Chiral Auxiliary Synthesis - BOC Sciences.

-

CAS 17544-07-9 N-Isopropylpyrrolidine - BOC Sciences.

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 860640-18-2 | CAS DataBase [m.chemicalbook.com]

- 6. (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2 [chemicalbook.com]

- 7. 860640-18-2 | (R)-2-Isopropylpyrrolidine hydrochloride - AiFChem [aifchem.com]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Isopropylpyrrolidine | C7H15N | CID 12416324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Physical Properties of 2-Isopropylpyrrolidine

This guide provides a comprehensive technical overview of the core physical properties of 2-isopropylpyrrolidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical principles with practical experimental methodologies. Our focus is on not just presenting data, but on elucidating the underlying scientific reasoning that governs the behavior of this important chiral amine.

Introduction to this compound: A Versatile Chiral Building Block

This compound, a substituted pyrrolidine, is a valuable chiral building block in organic synthesis. The pyrrolidine ring is a common motif in numerous natural products and pharmaceuticals, and the introduction of a chiral center at the 2-position provides a key stereochemical handle for the synthesis of complex molecular architectures.[1][2][3] Understanding the physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation.

This guide will delve into the key physical parameters of this compound, providing both reported data where available and a robust framework for their experimental determination. We will also draw comparisons with closely related structures to provide a broader context for its physicochemical behavior.

Molecular and Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | PubChem[4] |

| Synonyms | 2-(Propan-2-yl)pyrrolidine | PubChem[4] |

| Molecular Formula | C₇H₁₅N | PubChem[4] |

| Molecular Weight | 113.20 g/mol | PubChem[4] |

| CAS Number | 51503-10-7 | PubChem[4] |

| Chirality | Exists as (R) and (S) enantiomers | BenchChem[5] |

The structure of this compound features a five-membered saturated nitrogen-containing ring with an isopropyl group at the 2-position. This secondary amine is a chiral molecule, and its properties can be influenced by its stereochemistry.

Core Physical Properties: A Comparative Analysis

| Property | This compound (Estimated/Calculated) | N-Isopropylpyrrolidine (Experimental) | Pyrrolidine (Experimental) |

| Boiling Point | No experimental data found | 123-124 °C | 87-88 °C |

| Melting Point | Not available | Not available | -63 °C |

| Density | No experimental data found | 0.800 g/mL at 25 °C[6] | 0.852 g/cm³ at 25 °C |

| Refractive Index | No experimental data found | n20/D 1.438[6] | n20/D 1.443 |

Boiling Point

The boiling point of an amine is primarily influenced by its molecular weight and the extent of intermolecular hydrogen bonding.[7][8][9] As a secondary amine, this compound can act as both a hydrogen bond donor and acceptor, leading to a significantly higher boiling point than non-polar compounds of similar molecular weight.

-

Causality : The presence of the N-H bond allows for intermolecular hydrogen bonding, which requires more energy to overcome during the transition from the liquid to the gaseous phase. The boiling point of its isomer, N-isopropylpyrrolidine (a tertiary amine), is 123-124 °C.[6] Since secondary amines generally have higher boiling points than tertiary amines of similar molecular weight due to hydrogen bonding, the boiling point of this compound is expected to be slightly higher than this, likely in the range of 130-140 °C at atmospheric pressure.

Melting Point

The melting point is influenced by the strength of the crystal lattice, which is affected by molecular symmetry and intermolecular forces. For many small, asymmetric amines, the melting point is below ambient temperature. The parent compound, pyrrolidine, has a melting point of -63 °C. It is likely that this compound is also a liquid at room temperature with a low melting point.

Density

The density of liquid amines is generally less than that of water. The density of N-isopropylpyrrolidine is reported as 0.800 g/mL at 25 °C.[6] It is anticipated that the density of this compound will be in a similar range.

Refractive Index

The refractive index is a measure of how much light bends as it passes through a substance and is related to the density and polarizability of the molecule. The refractive index for N-isopropylpyrrolidine is reported as 1.438 at 20 °C.[6] The refractive index of this compound is expected to be in a similar range.

Solubility Profile

The solubility of an amine is dictated by its ability to form hydrogen bonds with the solvent.

-

Water Solubility : Lower molecular weight amines are generally soluble in water due to their ability to form hydrogen bonds.[7][8] As the size of the hydrophobic alkyl group increases, water solubility decreases. This compound, with seven carbon atoms, is expected to have limited but appreciable solubility in water.

-

Organic Solvent Solubility : Amines are typically soluble in a wide range of organic solvents, including alcohols, ethers, and chlorinated hydrocarbons.[8]

-

Acid Solubility : As a base, this compound will readily react with dilute aqueous acids to form the corresponding ammonium salt. This salt is ionic and therefore highly soluble in water. This property is crucial for extraction and purification.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for confirming the structure. The ¹H NMR spectrum will show characteristic signals for the pyrrolidine ring protons and the isopropyl group protons. The ¹³C NMR will show distinct signals for each of the seven carbon atoms.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit a characteristic N-H stretching vibration for a secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations will also be present.[5]

-

Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak (M⁺) at m/z = 113. The fragmentation pattern will be characteristic of a 2-substituted pyrrolidine.[4][5]

Experimental Determination of Physical Properties: Methodologies

For a research setting, the precise determination of these physical properties is crucial. The following section outlines standard experimental protocols.

Workflow for Physical Property Determination

Caption: Experimental workflow for the determination of physical properties.

Protocol 1: Boiling Point Determination by Distillation

-

Apparatus Setup : Assemble a simple distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask.

-

Sample Addition : Place a known volume of purified this compound and a few boiling chips into the distillation flask.

-

Heating : Gently heat the flask using a heating mantle.

-

Observation : Record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point. For greater accuracy, a vacuum distillation can be performed and the boiling point at atmospheric pressure extrapolated using a nomograph.

Protocol 2: Density Measurement using a Pycnometer

-

Pycnometer Preparation : Clean and dry a pycnometer of known volume and record its empty weight.

-

Water Calibration : Fill the pycnometer with deionized water at a known temperature and record the weight. Calculate the exact volume of the pycnometer using the known density of water.

-

Sample Measurement : Empty and dry the pycnometer, then fill it with this compound at the same temperature and record the weight.

-

Calculation : Calculate the density of the sample by dividing the mass of the sample by the calibrated volume of the pycnometer.

Protocol 3: Refractive Index Measurement with an Abbe Refractometer

-

Instrument Calibration : Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application : Place a few drops of this compound onto the prism of the refractometer.

-

Measurement : Close the prism and adjust the instrument to bring the dividing line into sharp focus on the crosshairs of the eyepiece.

-

Reading : Read the refractive index from the instrument's scale. Record the temperature at which the measurement was taken.

Safety and Handling

This compound is a flammable and corrosive amine. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound. While specific experimental data for some properties are not widely published, a strong understanding of the physicochemical principles governing amines allows for reliable estimations and informs the design of robust experimental protocols for their determination. The methodologies and comparative data presented herein offer a valuable resource for scientists and researchers working with this versatile chiral building block.

References

-

SpectraBase. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 2-(Propan-2-yl)pyrrolidine. Retrieved January 12, 2026, from [Link]

-

Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Retrieved January 12, 2026, from [Link]

-

MDPI. (2022). Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant. Retrieved January 12, 2026, from [Link]

-

eCampusOntario Pressbooks. (n.d.). 26.2 Amines – Physical Properties. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 23.4: Physical Properties of Amines. Retrieved January 12, 2026, from [Link]

-

Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved January 12, 2026, from [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Retrieved January 12, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CA1178918A - Process for the purification of 2-pyrrolidone.

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). All data taken at the Pacific Northwest National Laboratory. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). N-Isopropylpyrrolidine. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). N-Isopropylbutyrolactam. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved January 12, 2026, from [Link]

-

MDPI. (2020). A Refractive Index Study of a Diverse Set of Polymeric Materials by QSPR with Quantum-Chemical and Additive Descriptors. Retrieved January 12, 2026, from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). N-vinyl-2-pyrrolidone. Retrieved January 12, 2026, from [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive index of (C6H9NO)n (Polyvinylpyrrolidone, PVP) - Konig. Retrieved January 12, 2026, from [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 17544-07-9 CAS MSDS (N-Isopropylpyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. embibe.com [embibe.com]

- 8. Physical Properties of Amines Explained with Examples [vedantu.com]

- 9. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

2-isopropylpyrrolidine spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 2-Isopropylpyrrolidine

Introduction

This compound is a chiral secondary amine that belongs to the broad class of pyrrolidine derivatives.[1][2] These five-membered nitrogen-containing heterocyclic structures are fundamental building blocks in organic and medicinal chemistry.[1] The chirality at the C2 position, conferred by the isopropyl substituent, makes this compound a valuable intermediate in asymmetric synthesis, enabling the construction of complex molecular architectures with specific stereochemical outcomes.[3][4] Such chiral synthons are critical in the development of pharmaceuticals and other bioactive molecules where stereochemistry dictates biological activity.[4]

This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the focus extends beyond mere data presentation to elucidate the underlying principles and experimental rationale, offering researchers a robust framework for structural verification and quality assessment.

Molecular Structure:

-

Chemical Formula: C₇H₁₅N[5]

-

Molecular Weight: 113.20 g/mol [5]

-

CAS Number: 51503-10-7 (for the racemate)[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is complex due to overlapping signals and the chiral center, which renders adjacent protons and the isopropyl methyl groups diastereotopic. The following is a predictive analysis based on established chemical shift principles.

-

N-H Proton (1H): This proton typically appears as a broad singlet in the range of δ 1.0-3.0 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature. To confirm its identity, the sample can be shaken with deuterium oxide (D₂O), causing the N-H signal to disappear due to proton-deuterium exchange.[6]

-

Isopropyl CH Proton (1H): The methine proton of the isopropyl group is adjacent to the chiral center and the two methyl groups, leading to a complex multiplet. It is expected to appear in the δ 1.5-2.0 ppm range.

-

Pyrrolidine Ring Protons (7H): The protons on the five-membered ring will have distinct chemical shifts.

-

C2-H (1H): The proton at the chiral center, bonded to the same carbon as the isopropyl group, is deshielded by the adjacent nitrogen atom and would likely appear as a multiplet around δ 2.8-3.2 ppm.

-

C5-H₂ (2H): These protons are adjacent to the nitrogen and are expected to be in the δ 2.7-3.1 ppm range.

-

C3-H₂ and C4-H₂ (4H): These methylene protons are further from the nitrogen and will appear more upfield, typically in the δ 1.3-1.9 ppm range, likely as complex, overlapping multiplets.

-

-

Isopropyl CH₃ Protons (6H): Due to the adjacent chiral center, the two methyl groups are diastereotopic and thus chemically non-equivalent. This can result in two separate doublets, or a more complex multiplet, in the δ 0.8-1.0 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H | 1.0 - 3.0 | Broad Singlet | 1H |

| Pyrrolidine C2-H | 2.8 - 3.2 | Multiplet | 1H |

| Pyrrolidine C5-H₂ | 2.7 - 3.1 | Multiplet | 2H |

| Pyrrolidine C3, C4-H₂ | 1.3 - 1.9 | Multiplet | 4H |

| Isopropyl CH | 1.5 - 2.0 | Multiplet | 1H |

| Isopropyl CH₃ | 0.8 - 1.0 | Two Doublets | 6H |

Caption: Key J-coupling relationships in this compound.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. Given the chiral nature of this compound, all seven carbon atoms are chemically distinct.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyrrolidine C2 | 60 - 65 |

| Pyrrolidine C5 | 45 - 50 |

| Pyrrolidine C3 | 25 - 30 |

| Pyrrolidine C4 | 23 - 28 |

| Isopropyl CH | 30 - 35 |

| Isopropyl CH₃ (diastereotopic) | 18 - 22 |

| Isopropyl CH₃ (diastereotopic) | 18 - 22 |

Causality: The carbons directly attached to the nitrogen (C2 and C5) are deshielded and appear furthest downfield. The C2 carbon is further deshielded due to the substitution with the isopropyl group. The remaining aliphatic carbons appear in the typical upfield region. Similar to the protons, the two methyl carbons of the isopropyl group are diastereotopic and may appear as two distinct signals. Data for the parent pyrrolidine shows shifts at δ 47.1 (C2/C5) and 25.7 (C3/C4), providing a baseline for these predictions.[7]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Rationale: CDCl₃ is a standard solvent for many organic molecules. For observing N-H exchange, a separate sample in D₂O can be prepared, or a drop of D₂O can be added to the CDCl₃ sample.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: A standard broadband proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Functional Group Analysis

The IR spectrum of this compound, a secondary amine, will display characteristic absorption bands.

-

N-H Stretch: A single, moderately sharp band is expected in the 3300-3350 cm⁻¹ region. This is a hallmark of a secondary amine (R₂NH).[6][8] Primary amines show two bands in this region, while tertiary amines show none.[6]

-

C-H Stretch: Strong, sharp bands between 2850-2960 cm⁻¹ correspond to the stretching vibrations of the sp³ C-H bonds in the pyrrolidine ring and isopropyl group.

-

N-H Bend (Wag): A broad, strong band may appear in the 910-665 cm⁻¹ region, characteristic of N-H out-of-plane wagging in primary and secondary amines.[8]

-

C-N Stretch: A medium to weak absorption in the 1250–1020 cm⁻¹ range is indicative of the C-N bond stretching in an aliphatic amine.[8]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3350 - 3300 | N-H Stretch | Secondary Amine |

| 2960 - 2850 | C-H Stretch | Alkane (sp³) |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

| 910 - 665 | N-H Wag | Secondary Amine |

Caption: Correlation of functional groups to IR absorption regions.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty, clean crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions from the sample spectrum.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation pattern.

Fragmentation Analysis

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways.[9][10]

-

Molecular Ion (M⁺·): The molecular formula C₇H₁₅N gives a molecular weight of 113.12 amu. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] Therefore, a molecular ion peak (M⁺·) is expected at a mass-to-charge ratio (m/z) of 113.

-

Alpha-Cleavage: The most characteristic fragmentation pathway for cyclic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[11] For this compound, this can occur in two primary ways:

-

Loss of an Isopropyl Radical (•C₃H₇): Cleavage of the bond between the pyrrolidine ring and the isopropyl group results in a stable iminium ion. This would produce a fragment at m/z 70.

-

M (113) → [C₄H₈N]⁺ + •C₃H₇

-

-

Loss of a Methyl Radical (•CH₃): A common fragmentation is the loss of a methyl group from the isopropyl substituent, leading to a fragment at m/z 98. Experimental data shows this is often the most abundant fragment ion (the base peak).[5][12]

-

M (113) → [C₆H₁₂N]⁺ + •CH₃

-

-

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 113 | [C₇H₁₅N]⁺· | Molecular Ion (M⁺·) |

| 98 | [M - CH₃]⁺ | Loss of a methyl radical |

| 70 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 42, 41 | [C₂H₄N]⁺, [C₃H₅]⁺ | Further fragmentation products |

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chiral Pyrrolidine Compounds Shiratori Pharmaceutical Co., Ltd. Advanced Chemical Intermediates [shiratori-pharm.co.jp]

- 3. Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A [organic-chemistry.org]

- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. future4200.com [future4200.com]

- 12. spectrabase.com [spectrabase.com]

A Guide to Enantiopure 2-Isopropylpyrrolidine for Asymmetric Synthesis

Abstract

Enantiopure 2-isopropylpyrrolidine, available in both (R) and (S) configurations, has emerged as a valuable chiral auxiliary and organocatalyst in modern asymmetric synthesis. Its unique structural features, particularly the sterically demanding isopropyl group adjacent to the nitrogen atom, offer distinct advantages in controlling stereoselectivity in a variety of carbon-carbon bond-forming reactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, synthesis, analytical characterization, and practical applications of enantiopure this compound. Detailed experimental protocols, mechanistic insights, and a comparative analysis of commercial suppliers are presented to facilitate its effective utilization in the laboratory.

Introduction: The Significance of this compound in Asymmetric Catalysis

Chiral pyrrolidine derivatives are fundamental building blocks in the synthesis of numerous natural products and pharmaceutical agents.[1] The pioneering work in organocatalysis, particularly the use of proline and its derivatives, has revolutionized the field of asymmetric synthesis by providing a metal-free approach to constructing chiral molecules.[2][3] Within this class of catalysts, 2-substituted pyrrolidines have garnered significant attention due to their ability to effectively control the stereochemical outcome of reactions.

(R)- and (S)-2-isopropylpyrrolidine distinguish themselves through the presence of a bulky isopropyl group at the C2 position. This steric hindrance plays a crucial role in directing the approach of reactants, thereby influencing the facial selectivity of bond formation in enamine and iminium ion-mediated transformations.[1] This guide will delve into the practical aspects of sourcing and utilizing these versatile chiral reagents.

Commercial Availability and Supplier Overview

A critical first step for any research program is the reliable procurement of starting materials. Enantiopure this compound is commercially available from a number of suppliers, predominantly as its hydrochloride salt, which enhances stability and ease of handling.[4][5] The free base can be generated in situ or through a separate workup procedure.

When selecting a supplier, researchers should consider not only the cost but also the purity, enantiomeric excess (e.e.), and the availability of comprehensive analytical data, such as Certificates of Analysis (CoA) with NMR and chiral HPLC data.

Below is a comparative table of prominent commercial suppliers for both enantiomers.

| Supplier | Product Name | CAS Number | Purity/Form | Notes |

| BenchChem | (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2 | ≥97% (HCl salt) | Provides detailed technical information and application notes for related compounds.[6] |

| BLD Pharm | (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2 | ≥97% (HCl salt) | Offers various pack sizes and provides access to analytical documents online.[7] |

| AiFChem | (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2 | ≥97% (HCl salt) | Lists related chiral pyrrolidine derivatives, facilitating comparative studies.[8] |

| Chem-Impex | This compound hydrochloride | 540526-01-0 | ≥95% (NMR) (Racemic) | Also offers chiral versions; researchers should verify the specific enantiomer.[4] |

| J&K Scientific | This compound hydrochloride | 540526-01-0 | (Racemic) | Important to specify the desired enantiomer when ordering.[5] |

| Smolecule | (S)-2-(2-Isopropylphenyl)pyrrolidine HCl | Not Applicable | (HCl salt) | A derivative, but indicates capability in supplying related chiral pyrrolidines.[9] |

This table is not exhaustive but represents a selection of established suppliers. Researchers are encouraged to conduct their own inquiries for the most current product specifications and availability.

Synthesis of Enantiopure this compound

While commercially available, an understanding of the synthetic routes to enantiopure this compound is valuable for both methodological development and for situations requiring in-house preparation. The primary strategies involve the asymmetric reduction of a suitable precursor or the resolution of a racemic mixture.

A robust method for the enantioselective synthesis of 2-substituted pyrrolidines involves the asymmetric hydrogenation of a pyrroline precursor using chiral catalysts such as BINAP-Ru complexes.[6] Another powerful approach is the use of transaminases in a biocatalytic process, which can provide access to both (R) and (S) enantiomers with high enantiomeric excess by starting from ω-chloroketones.

The general workflow for a biocatalytic synthesis is depicted below:

Caption: Biocatalytic synthesis of enantiopure this compound.

Analytical Quality Control

Ensuring the enantiomeric purity of this compound is paramount for its successful application in asymmetric synthesis. The two primary analytical techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral HPLC

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds. The separation can be achieved through direct or indirect methods.

-

Direct Method: The enantiomers are resolved on a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H), are often effective.[10]

-

Indirect Method: The enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Representative Protocol for Direct Chiral HPLC Analysis:

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane and ethanol (e.g., 98:2 v/v) with a small amount of an amine additive like triethylamine (0.2%) to improve peak shape.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Temperature: 25°C.[10]

-

Detection: UV at 220-230 nm.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and purity of this compound. While standard NMR will not distinguish between enantiomers, the use of chiral solvating agents can induce diastereomeric interactions that lead to separable signals for the (R) and (S) enantiomers.

Expected ¹H NMR Spectral Data (for the free base, C₇H₁₅N):

The proton NMR spectrum of this compound will exhibit characteristic signals for the pyrrolidine ring protons and the isopropyl group. The methine proton of the isopropyl group and the proton at the C2 position of the pyrrolidine ring will be coupled to each other and will appear as complex multiplets. The methyl groups of the isopropyl substituent will likely appear as two distinct doublets due to their diastereotopicity.

Expected ¹³C NMR Spectral Data (for the free base, C₇H₁₅N):

The carbon NMR spectrum will show distinct signals for the five carbons of the pyrrolidine ring and the three carbons of the isopropyl group. The chemical shifts will be indicative of the saturated aliphatic nature of the molecule.

Applications in Asymmetric Synthesis

Enantiopure this compound is primarily used as an organocatalyst or a chiral auxiliary in reactions that proceed through enamine or iminium ion intermediates. The steric bulk of the isopropyl group is key to achieving high levels of stereocontrol.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. This compound can catalyze the direct aldol reaction between a ketone and an aldehyde with high enantioselectivity.

Reaction Principle: The pyrrolidine reacts with the ketone to form a chiral enamine intermediate. The bulky isopropyl group shields one face of the enamine, directing the aldehyde to attack from the less hindered face. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.

Caption: Catalytic cycle of an asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol is adapted from established procedures for proline-catalyzed aldol reactions.[3]

-

Reaction Setup: To a stirred solution of (R)-2-isopropylpyrrolidine (0.1 mmol) in DMSO (1 mL) at room temperature, add cyclohexanone (1.0 mmol).

-

Addition of Aldehyde: After stirring for 10 minutes, add 4-nitrobenzaldehyde (0.5 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched aldol product.

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful method for the formation of 1,5-dicarbonyl compounds and their derivatives. Chiral pyrrolidines can catalyze the conjugate addition of aldehydes or ketones to α,β-unsaturated carbonyl compounds.[11][12]

Reaction Principle: Similar to the aldol reaction, a chiral enamine is formed between the catalyst and the donor molecule (ketone or aldehyde). This enamine then attacks the Michael acceptor with high facial selectivity, dictated by the steric hindrance of the isopropyl group.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to Nitrostyrene

-

Reaction Setup: In a vial, dissolve (S)-2-isopropylpyrrolidine (0.05 mmol) and benzoic acid (0.05 mmol) in chloroform (0.5 mL).

-

Addition of Reactants: Add cyclohexanone (0.5 mmol) followed by nitrostyrene (0.25 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

-

Purification: Directly load the reaction mixture onto a silica gel column and purify by flash chromatography to obtain the enantioenriched Michael adduct.

Asymmetric α-Alkylation

Enantiopure this compound can be used as a chiral auxiliary for the asymmetric α-alkylation of ketones.[1] The enamine formed from the chiral pyrrolidine and a prochiral ketone directs the approach of an electrophile to one face of the nucleophilic enamine.

Mechanistic Considerations: The Role of the Isopropyl Group

The stereochemical outcome of reactions catalyzed by this compound is governed by the formation of a transient chiral enamine. The generally accepted mechanism involves the formation of an enamine intermediate, where the bulky isopropyl group effectively blocks one of the enantiotopic faces of the enamine double bond. This steric shielding forces the electrophile to approach from the less hindered side, leading to the preferential formation of one enantiomer.

The transition state is further stabilized by hydrogen bonding interactions between the catalyst, the substrate, and any additives present in the reaction mixture. The increased steric bulk of the isopropyl group compared to a methyl group can lead to higher enantioselectivities in many cases, as it creates a more defined and sterically hindered chiral pocket around the reactive center.[13]

Handling and Storage

This compound and its hydrochloride salt should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. The hydrochloride salt is typically a crystalline solid that is stable under normal laboratory conditions.[4] It is recommended to store it in a tightly sealed container in a cool, dry place.

Conclusion

Enantiopure (R)- and (S)-2-isopropylpyrrolidine are highly effective chiral auxiliaries and organocatalysts for a range of asymmetric transformations. Their commercial availability, coupled with a growing understanding of their application in stereoselective synthesis, makes them valuable tools for chemists in academia and industry. The steric influence of the isopropyl group provides a powerful handle for controlling the stereochemical outcome of reactions, enabling the efficient synthesis of complex chiral molecules. This guide provides a foundational understanding and practical protocols to encourage the broader adoption of this versatile chiral reagent.

References

- Chem-Impex. This compound hydrochloride. [URL: https://www.chemimpex.com/products/23556]

- Smolecule. (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride. [URL: https://www.smolecule.com/products/S-2-2-Isopropylphenyl-pyrrolidine-hydrochloride]

- MDPI. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. [URL: https://www.mdpi.com/1420-3049/23/10/2625]

- J&K Scientific LLC. This compound hydrochloride | 540526-01-0. [URL: https://www.jklsci.com/product-2-isopropylpyrrolidine-hydrochloride-540526-01-0-23556.html]

- Benchchem. Application Notes and Protocols: Michael Addition Synthesis of 3-Alkyl-Pyrrolidine-2,5-Diones. [URL: https://www.benchchem.com/application-notes/michael-addition-synthesis-of-3-alkyl-pyrrolidine-2-5-diones]

- Benchchem. (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2. [URL: https://www.benchchem.com/product/b1434522]

- PubChem. N-Isopropylpyrrolidine | C7H15N | CID 12416324. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12416324]

- Benchchem. Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylpyrrolidine. [URL: https://www.benchchem.com/application-notes/asymmetric-synthesis-using-r-2-methylpyrrolidine]

- ResearchGate. The Use of N-isopropyl-2,2′-bipyrrolidine Derivatives as Organic Catalysts for Asymmetric Michael Additions. [URL: https://www.researchgate.net/publication/251020059_The_Use_of_N-isopropyl-22'-bipyrrolidine_Derivatives_as_Organic_Catalysts_for_Asymmetric_Michael_Additions]

- Benchchem. A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. [URL: https://www.benchchem.com/application-notes/chiral-hplc-methods-for-2-2-aminoethyl-1-methylpyrrolidine]

- AiFChem. 860640-18-2 | (R)-2-Isopropylpyrrolidine hydrochloride. [URL: https://www.aifchem.com/product-860640-18-2.html]

- PubChem. 2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3855943]

- Organic & Biomolecular Chemistry (RSC Publishing). Squaramide-catalysed asymmetric Michael addition/cyclization cascade reaction of 4-arylmethylidene-2,3-dioxopyrrolidines with 2-isothiocyanato-1-indanones. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01538a]

- BLD Pharm. 860640-18-2|(R)-2-Isopropylpyrrolidine hydrochloride. [URL: https://www.bldpharm.com/products/860640-18-2.html]

- MDPI. Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. [URL: https://www.mdpi.com/1420-3049/27/1/1]

- ResearchGate. Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. [URL: https://www.researchgate.

- PMC - NIH. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9385593/]

- ChemicalBook. Pyrrolidine(123-75-1) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/123-75-1_13cnmr.htm]

- SpectraBase. 2-Pyrrolidone - Optional[13C NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/2vaAJbBhDfc]

- Sigma-Aldrich. Strategies for Chiral HPLC Method Development. [URL: https://www.sigmaaldrich.com/technical-documents/presentation/2011/strategies-for-chiral-hplc-method-development]

- AiFChem. 860640-18-2 | (R)-2-Isopropylpyrrolidine hydrochloride. [URL: https://www.aifchem.com/860640-18-2.html]

- SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. [URL: https://spectrabase.com/spectrum/D9w1uX9BKGr]

- SpectraBase. Pyrrolidine - Optional[13C NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/85APPNUbleK]

- ACS Publications. Catalytic Asymmetric Methods for the Conversion of Petroleum Products Derived from Ethylene and Propylene into Chiral N-Heterocycles: the Preparation of Chiral Pyrrolidines and 1,2,3,4-Tetrahydroquinolines. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.5b00127]

- Benchchem. Application Notes and Protocols: 1-Propionylpyrrolidine-2-carboxylic Acid Catalyzed Aldol Reaction. [URL: https://www.benchchem.

- The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/dt/c2dt30881g]

- PubMed. Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. [URL: https://pubmed.ncbi.nlm.nih.gov/36583340/]

- SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [URL: https://typeset.io/papers/development-and-validation-of-a-chiral-hplc-method-for-2o4q2p7l]

- MDPI. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [URL: https://www.mdpi.com/1422-0067/23/19/11189]

- PMC - PubMed Central. Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10557452/]

- PubMed. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [URL: https://pubmed.ncbi.nlm.nih.gov/35948332/]

- NIH. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658017/]

- PubMed. Density functional study of enantioselectivity in the 2-methylproline-catalyzed alpha-alkylation of aldehydes. [URL: https://pubmed.ncbi.nlm.nih.gov/16396525/]

- Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [URL: https://www.derpharmachemica.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. 860640-18-2|(R)-2-Isopropylpyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 8. 860640-18-2 | (R)-2-Isopropylpyrrolidine hydrochloride - AiFChem [aifchem.com]

- 9. Buy (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride [smolecule.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Density functional study of enantioselectivity in the 2-methylproline-catalyzed alpha-alkylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to the Synthesis of Novel 2-Substituted Pyrrolidine Derivatives

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its rigid, three-dimensional structure allows for the precise spatial arrangement of functional groups, making it an invaluable scaffold for engaging with biological targets. This guide provides an in-depth exploration of modern synthetic strategies for creating novel 2-substituted pyrrolidine derivatives, offering field-proven insights and detailed methodologies for researchers and drug development professionals.

The Enduring Importance of the 2-Substituted Pyrrolidine Motif